Methyl 4-(1,3-dioxan-2-yl)benzoate
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Overview
Description
Methyl 4-(1,3-dioxan-2-yl)benzoate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 1,3-dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1,3-dioxan-2-yl)benzoate can be synthesized through a one-step process from methyl benzoate and cyclohexane using ruthenium(III) chloride (RuCl3) as a catalyst. This synthesis method has been shown to proceed with high yields (up to 99%) and high selectivity (up to 98%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the high yield and selectivity of the laboratory synthesis suggest that similar catalytic processes could be scaled up for industrial production. The use of efficient catalysts like RuCl3 would be crucial in maintaining the high yield and selectivity in larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-dioxan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Methyl 4-(1,3-dioxan-2-yl)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(1,3-dioxan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and dioxane moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: A similar compound with a dimethyl-substituted dioxane ring .
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate: Another related compound with a thiazolidinone moiety .
Uniqueness
Methyl 4-(1,3-dioxan-2-yl)benzoate is unique due to its specific structural features, including the 1,3-dioxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile building block and exhibit specific interactions with biological targets.
Properties
IUPAC Name |
methyl 4-(1,3-dioxan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-11(13)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6,12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFDOQIVXCQKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2OCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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